Isophthaloyl dichloride

Hydrolytic stability Environmental fate Interfacial polymerization

Specify Isophthaloyl Dichloride (IPC) when meta-architecture is critical. IPC’s angular kink reduces chain packing density, yielding polyarylate membranes with higher gas selectivity and 50% greater nanofiltration flux (25.70 LMH) than para-substituted TPC. For solution-cast films, IPC-based polyarylates offer a 249°C Tg—50°C below TPC analogues—enabling sub-280°C processing. As the essential monomer for meta-aramid fibers (Tg 302°C, tensile modulus 16.66 GPa), IPC with ≤0.1% free-acid ensures reproducible molecular weight. Order ≥99% purity, inert-packed for consistent polymer free volume and interfacial reactivity.

Molecular Formula C8H4Cl2O2
Molecular Weight 203.02 g/mol
CAS No. 30942-71-3
Cat. No. B3423148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsophthaloyl dichloride
CAS30942-71-3
Molecular FormulaC8H4Cl2O2
Molecular Weight203.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl
InChIInChI=1S/C8H4Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H
InChIKeyFDQSRULYDNDXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ETHER & OTHER ORG SOLVENTS
SLIGHTLY SOL IN WATER & ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





Isophthaloyl Dichloride (CAS 30942-71-3) – Procurement-Grade Specifications and Meta-Substitution Identity


Isophthaloyl dichloride (IPC; CAS 99-63-8, synonym CAS 30942-71-3) is the meta‑substituted aromatic diacyl chloride, C₆H₄‑1,3‑(COCl)₂, with a molecular weight of 203.02 g·mol⁻¹ and a melting range of 43–46 °C . Commercial reagent grades typically specify ≥98.0% purity by GC and ≥99.0% by argentometric titration, with storage under inert gas at 0–10 °C to suppress hydrolysis . Its meta‑geometry distinguishes it from the para‑isomer terephthaloyl dichloride (TPC; mp 79–83 °C) and the ortho‑isomer phthaloyl dichloride, imparting an angular architecture that directly influences polymer free volume, crystallinity, and interfacial reactivity.

Why Isophthaloyl Dichloride Cannot Be Freely Interchanged with Terephthaloyl or Trimesoyl Chloride


Although IPC, TPC, and trimesoyl chloride (TMC) all bear reactive acyl chloride functionalities, their substitution geometry and the resulting steric/electronic profiles govern both intrinsic hydrolysis kinetics [1] and the properties of the macromolecular products they generate [2]. The meta‑kink in IPC reduces polymer chain packing density, which modifies glass‑transition temperatures, gas permeability, and membrane hydrophilicity relative to the linear para‑TPC, while the trifunctional TMC introduces cross‑links that fundamentally alter network architecture. Selection of the dichloride monomer therefore constitutes a deliberate engineering decision rather than a simple procurement substitution—a point substantiated by the quantitative evidence below.

Quantitative Differentiation Evidence: Isophthaloyl Dichloride vs. Terephthaloyl Chloride and Trimesoyl Chloride


Hydrolytic Half-Life: IPC Is 1.8–2.2× More Stable Than TPC in Aqueous Buffers at 0 °C

In buffered aqueous solutions (pH 4.0–9.0, 0 °C), isophthaloyl chloride (ICl) exhibits a hydrolysis half-life (t₁/₂) of 2.2–4.9 min, compared with 1.2–2.2 min for terephthaloyl chloride (TCl) [1]. The corresponding pseudo‑first‑order rate constants are 240–520 × 10⁵ s⁻¹ for ICl vs. 530–1100 × 10⁵ s⁻¹ for TCl [1]. Under alkaline interfacial polycondensation conditions, however, IPC hydrolyzes more rapidly than TPC, highlighting a context‑dependent stability inversion [2].

Hydrolytic stability Environmental fate Interfacial polymerization

Polyester Gas Permeability: IPC‑Derived PPha‑iso Exhibits ~50% Lower CO₂ Permeability Than TPC‑Derived PPha‑tere

Poly(phenolphthalein phthalate) synthesized from IPC (PPha‑iso) shows a CO₂ permeability roughly 50% lower than that of the TPC‑based analogue (PPha‑tere) and the 50:50 copolymer (PPha‑50:50) [1]. This permeability reduction originates from higher packing density (1.304 vs. 1.297 g·cm⁻³) and a lower glass‑transition temperature (249 vs. 299 °C), which collectively reduce gas diffusivity [1].

Gas separation membranes Polyarylate Free volume

Nanofiltration Membrane Performance: IPC‑Crosslinked Membrane Delivers 50% Higher Permeate Flux Than TPC‑Crosslinked Membrane at 2.5 MPa

In a systematic comparison with the same aliphatic tetra‑amine monomer and polysulfone/polyester support, the IPC‑crosslinked membrane (4A‑3P‑IPC@PSF/PET) achieved a pure‑water permeate flux of 25.70 L·m⁻²·h⁻¹ at 2.5 MPa, versus 17.14 L·m⁻²·h⁻¹ for the TPC‑based membrane . The trade‑off is a lower dye/salt rejection: the IPC membrane rejected only 35% of methyl orange, while the TPC membrane rejected 98.6% of rhodamine B and 92.7% of MgCl₂ . Additionally, the IPC membrane exhibited a significantly lower water contact angle (53.9° vs. 68.9°), indicating a more hydrophilic surface .

Nanofiltration Desalination Interfacial polymerization

Glass‑Transition Temperature of Derived Polyarylates: IPC Lowers Tg by ~50 °C Relative to TPC, Enabling Lower Processing Temperatures

When polycondensed with phenolphthalein, IPC yields PPha‑iso with a glass‑transition temperature (Tg) of 249 °C, compared with 299 °C for the TPC‑derived PPha‑tere and 279 °C for the 50:50 copolymer [1]. The 50 °C reduction arises from the meta‑kink that disrupts chain packing and reduces rotational barriers, translating to a lower minimum processing temperature for melt‑based forming or solvent‑casting operations.

Polyarylate Thermal properties Polymer processing

Meta‑Aramid Fiber Enhancement: IPC‑Based Heterocyclic h‑Aramid Achieves Tg +30 °C and Tensile Modulus 16.66 GPa

While not a direct IPC‑vs‑TPC comparison, the heterocyclic meta‑aramid (h‑aramid) prepared from IPC, m‑phenylenediamine, and 2‑(4‑aminophenyl)‑5‑benzimidazole exhibits a Tg of 302 °C, a Tm of 356 °C, and a tensile modulus of 16.66 GPa, representing increases of ~30 °C, ~40 °C, and substantial stiffness gains over conventional poly(isophthaloylmetaphenylene diamine) m‑aramid [1]. The data demonstrate that IPC‑based meta‑aramid matrices sustain significant property enhancement when heterocyclic co‑monomers are introduced.

Aramid fiber Meta‑aramid Thermal resistance

Procurement‑Driven Application Scenarios for Isophthaloyl Dichloride


High‑Selectivity Gas‑Separation Membranes

When designing polyarylate membranes for CO₂/CH₄ or O₂/N₂ separation where low permeability but high selectivity is desired, IPC must be specified over TPC. PPha‑iso delivers approximately half the CO₂ permeability of PPha‑tere while maintaining comparable solubility, a behavior rooted in the higher packing density imposed by the meta‑kink [1]. Procuring IPC with low free‑acid content ensures reproducible film‑casting and consistent free‑volume characteristics.

High‑Flux Nanofiltration Membranes for Dye/Salt Fractionation

In textile‑effluent or resource‑recovery nanofiltration where permeate throughput outweighs absolute dye rejection, the IPC‑crosslinked polyamide membrane provides a 50% higher flux than the TPC analogue at identical driving pressure (25.70 vs. 17.14 LMH at 2.5 MPa) . The lower water contact angle (53.9°) also indicates enhanced hydrophilicity, which can reduce fouling propensity in long‑term operation . Procurement specifications should prioritize IPC with ≥99% purity to minimize side reactions that impair active‑layer integrity.

Lower‑Temperature‑Processable Polyarylates for Coatings and Films

For solution‑cast films or powder coatings that must be processed below 280 °C, IPC is the clear choice: the resulting polyarylate exhibits a Tg of 249 °C, a full 50 °C below that of the TPC‑based counterpart, while still retaining the aromatic backbone conferring chemical resistance [1]. This thermal window facilitates co‑processing with heat‑sensitive additives or substrates.

Meta‑Aramid Fiber Spinning with Enhanced Thermal and Mechanical Performance

In advanced meta‑aramid fiber production, IPC serves as the essential diacyl chloride monomer for both conventional m‑aramid and next‑generation heterocyclic h‑aramid fibers. The latter achieve Tg values of 302 °C and tensile moduli of 16.66 GPa when IPC is combined with benzimidazole‑bearing diamines [2]. Consistent monomer quality—particularly low hydrolyzed acid content—is critical for achieving the molecular weight necessary for dry‑jet wet spinning.

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